molecular formula C14H18FNO3 B2978400 2-(2-Fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one CAS No. 1155507-92-8

2-(2-Fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one

Cat. No.: B2978400
CAS No.: 1155507-92-8
M. Wt: 267.3
InChI Key: JWSGGTPCAXJFLK-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C14H18FNO3 and its molecular weight is 267.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

NMDA Receptor Antagonism

2-(2-Fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one and its structural analogs have been explored for their potential as NMDA receptor antagonists, particularly focusing on the NR2B subunit. These compounds have shown high affinity for the NMDA receptor and demonstrated protective effects against glutamate toxicity in cultured hippocampal neurons, suggesting a role in neuroprotection and the study of neurological disorders (Butler et al., 1998).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For instance, novel triazolyl derivatives exhibited significant antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial agents (Nagamani et al., 2018).

Liquid Crystal Photoalignment

Fluoro-substituted phenyl compounds, akin to this compound, have been investigated for their capacity to promote the photoalignment of nematic liquid crystals. This research is crucial for the development of advanced liquid crystal displays (LCDs) and optical devices, showcasing the importance of fluoro-substituted compounds in materials science (Hegde et al., 2013).

Fluoro-Containing Polymers

The study of fluoro-containing phenolic compounds has led to insights into their application in synthesizing organic fluoro-containing polymers. These materials have promising applications due to their unique properties, such as chemical resistance and potential use in various industrial applications (Shi-Juan Li et al., 2015).

Serotonergic Antagonism

Derivatives of this compound have been synthesized and identified as potential 5HT1A antagonists, highlighting their significance in researching serotonin's role in neurological and psychiatric disorders (B. Czeskis, 1998).

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-(3-hydroxypiperidin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-10(19-13-7-3-2-6-12(13)15)14(18)16-8-4-5-11(17)9-16/h2-3,6-7,10-11,17H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSGGTPCAXJFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)O)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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